molecular formula C18H23N7O B11127526 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide

Cat. No.: B11127526
M. Wt: 353.4 g/mol
InChI Key: ZLTSAGPGPSXTMP-UHFFFAOYSA-N
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Description

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a triazolopyridine moiety via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The starting material, 4,6-dimethyl-2-pyrimidinamine, is synthesized through the reaction of acetylacetone with guanidine.

    Formation of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The pyrimidine and triazolopyridine units are linked via an ethyl chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce dihydropyrimidine compounds.

Scientific Research Applications

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is unique due to its combination of a pyrimidine ring with a triazolopyridine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C18H23N7O/c1-13-12-14(2)22-18(21-13)20-9-5-7-17(26)19-10-8-16-24-23-15-6-3-4-11-25(15)16/h3-4,6,11-12H,5,7-10H2,1-2H3,(H,19,26)(H,20,21,22)

InChI Key

ZLTSAGPGPSXTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=NN=C3N2C=CC=C3)C

Origin of Product

United States

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